Cas no 132945-75-6 ((S)-1-BOC-3-Methanesulfonyloxypyrrolidine)

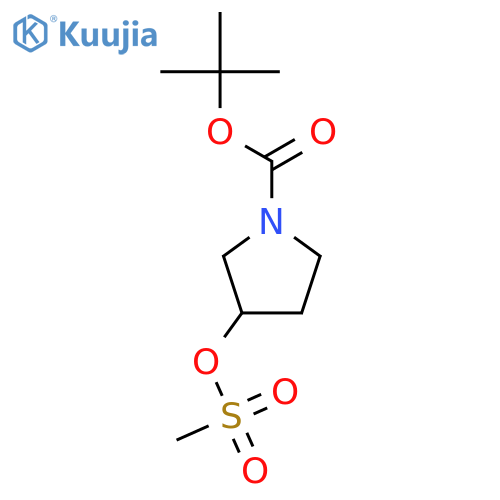

132945-75-6 structure

商品名:(S)-1-BOC-3-Methanesulfonyloxypyrrolidine

CAS番号:132945-75-6

MF:C10H19NO5S

メガワット:265.326562166214

MDL:MFCD09953436

CID:1090919

PubChem ID:11032777

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine 化学的及び物理的性質

名前と識別子

-

- (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

- (S)‐1‐BOC‐3‐METHANESULFONYLOXY‐PYRROLIDINE

- (S)-1-Boc-3-methanesulfonyloxypyrrolidine

- (S)-1-Boc-3-Methanesulfonyloxy-Pyrrolidine

- (S)-tert-Butyl 3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate

- tert-Butyl (3S)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate

- tert-Butyl (S)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate

- (S)-3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester

- (S)-3-[(Methylsulfonyl)oxy]pyrrolidine-1-carboxylic acid tert-butyl ester

- 1-Pyrrolidinecarboxylic acid, 3-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester, (3S)-

- tert-butyl (3S)-3-(methanesulfonyloxy)pyrrolidine-1-carboxylate

- KWQRKOSMSFLBTJ-QMMMGPOBSA-N

- AK144252

- FCH3597203

- RP07313

- AX8262743

- AB0005005

- ST24036454

- (S

- CS-0154771

- AM10363

- tert-butyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate

- 132945-75-6

- (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl methanesulfonate

- N-tert-butoxycarbonyl-(S)-3-pyrrolidinyl methansulfonate

- (S)-tert-Butyl3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

- (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

- C10H19NO5S

- SCHEMBL66134

- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate

- A854916

- DS-7817

- MFCD09953436

- AKOS015949319

- tert-butyl (3S)-3-[(methylsulphonyl)oxy]-1-pyrrolidinecarboxylate

- (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine

- 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylate

- (S)-3-Methanesulfonyloxypyrrolidine-1-carboxylic acid tert-butyl ester

- 1,1-dimethylethyl(3S)-3-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylate

- (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidin-1-carboxylate

- (5)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl methanesulfonate

- DTXSID00452707

- (S)-1-BOC-3-Methanesulfonyloxypyrrolidine

-

- MDL: MFCD09953436

- インチ: 1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1

- InChIKey: KWQRKOSMSFLBTJ-QMMMGPOBSA-N

- ほほえんだ: S(C([H])([H])[H])(=O)(=O)O[C@]1([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 265.09839388g/mol

- どういたいしつりょう: 265.09839388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 379

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.3

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.25±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 392.9±31.0 °C at 760 mmHg

- フラッシュポイント: 191.4±24.8 °C

- ようかいど: 微溶性(1.5 g/l)(25ºC)、

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Sealed in dry,2-8°C

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB286783-1 g |

(S)-1-Boc-3-methanesulfonyloxy-pyrrolidine; . |

132945-75-6 | 1g |

€98.30 | 2023-05-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S71310-1g |

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate |

132945-75-6 | 1g |

¥126.0 | 2021-09-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GG336-5g |

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine |

132945-75-6 | 97% | 5g |

551.0CNY | 2021-08-03 | |

| Chemenu | CM121345-10g |

(S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine |

132945-75-6 | 97% | 10g |

$*** | 2023-03-30 | |

| Chemenu | CM121345-5g |

(S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine |

132945-75-6 | 97% | 5g |

$153 | 2021-08-06 | |

| Ambeed | A229347-250mg |

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate |

132945-75-6 | 97% | 250mg |

$6.0 | 2025-02-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GG336-1g |

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine |

132945-75-6 | 97% | 1g |

162.0CNY | 2021-08-03 | |

| eNovation Chemicals LLC | D756096-10g |

1-Pyrrolidinecarboxylic acid, 3-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester, (3S)- |

132945-75-6 | 97% | 10g |

$195 | 2023-05-18 | |

| Alichem | A109008317-5g |

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate |

132945-75-6 | 97% | 5g |

$154.50 | 2022-04-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GG336-250mg |

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine |

132945-75-6 | 97% | 250mg |

170CNY | 2021-05-08 |

(S)-1-BOC-3-Methanesulfonyloxypyrrolidine 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

132945-75-6 ((S)-1-BOC-3-Methanesulfonyloxypyrrolidine) 関連製品

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 68551-17-7(Isoalkanes, C10-13)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:132945-75-6)(S)-1-BOC-3-Methanesulfonyloxypyrrolidine

清らかである:99%

はかる:25g

価格 ($):197.0